![molecular formula C17H16ClN3O2S B6526024 4-{[(4-chlorophenyl)methyl]amino}-6,7-dimethoxy-1,2-dihydroquinazoline-2-thione CAS No. 902503-28-0](/img/structure/B6526024.png)
4-{[(4-chlorophenyl)methyl]amino}-6,7-dimethoxy-1,2-dihydroquinazoline-2-thione
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Description
4-{[(4-chlorophenyl)methyl]amino}-6,7-dimethoxy-1,2-dihydroquinazoline-2-thione (4-CPDQT) is a synthetic quinazoline derivative with potential applications in scientific research. 4-CPDQT has been studied for its biochemical and physiological effects on various biological systems, and has demonstrated potential as a novel therapeutic agent.
Scientific Research Applications
Antioxidant Activity
Thiazole derivatives, which include the compound , have been found to exhibit antioxidant activity . Antioxidants are crucial in neutralizing harmful free radicals in the body, which can prevent various health issues such as heart disease and cancer.
Antimicrobial Activity
Thiazole compounds have also shown antimicrobial properties . They can inhibit the growth of or destroy microorganisms, making them potentially useful in treating infections caused by bacteria, fungi, and other microbes.
Anticancer Activity
Quinazoline derivatives, another group that this compound belongs to, have been found to have anticancer properties . They could potentially be used in the development of new drugs for treating various types of cancer.
Anti-inflammatory Activity
Both thiazole and quinazoline derivatives have demonstrated anti-inflammatory effects . This suggests potential applications in the treatment of inflammatory diseases such as arthritis and asthma.
Neuroprotective Activity
Thiazole derivatives have been found to exhibit neuroprotective effects . This means they could potentially be used in the treatment of neurodegenerative diseases such as Alzheimer’s and Parkinson’s.
Antiviral Activity
Some thiazole compounds have shown antiviral properties . This suggests potential applications in the development of new antiviral drugs.
properties
IUPAC Name |
4-[(4-chlorophenyl)methylamino]-6,7-dimethoxy-1H-quinazoline-2-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O2S/c1-22-14-7-12-13(8-15(14)23-2)20-17(24)21-16(12)19-9-10-3-5-11(18)6-4-10/h3-8H,9H2,1-2H3,(H2,19,20,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDSSPSDIPKDGQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC(=S)N2)NCC3=CC=C(C=C3)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(4-chlorobenzyl)amino]-6,7-dimethoxyquinazoline-2(1H)-thione |
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